molecular formula C23H37NO2S B2368392 N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide CAS No. 780788-42-3

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2368392
CAS No.: 780788-42-3
M. Wt: 391.61
InChI Key: XJGYQVMQNZMRDM-UHFFFAOYSA-N
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Description

N-[2-(Cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a triisopropyl-substituted benzene ring linked to a cyclohexene moiety via an ethyl chain. The cyclohexene ring introduces unsaturation, which may modulate conformational flexibility and electronic properties. While direct data on its synthesis or applications are absent in the provided evidence, its structural features align with bioactive sulfonamides and benzamides reported in enzyme inhibition studies (e.g., phospholipase D (PLD) inhibitors) .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO2S/c1-16(2)20-14-21(17(3)4)23(22(15-20)18(5)6)27(25,26)24-13-12-19-10-8-7-9-11-19/h10,14-18,24H,7-9,11-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGYQVMQNZMRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCCC2=CCCCC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 1,3,5-Triisopropylbenzene

Procedure :

  • Charge 1,3,5-triisopropylbenzene (50.0 g, 0.23 mol) into chloroform (150 mL) under nitrogen.
  • Add chlorosulfonic acid (133.5 g, 1.15 mol) dropwise at 0°C over 1 hour.
  • Warm to 60°C and stir for 10 hours.
  • Add thionyl chloride (41.1 g, 0.34 mol) and reflux for 2 hours.
  • Quench with ice-water, extract with dichloromethane, dry (Na₂SO₄), and concentrate.

Yield : 78% (white crystalline solid).
Key Data :

  • IR (KBr) : 1365 cm⁻¹ (S=O asymmetric stretch), 1172 cm⁻¹ (S=O symmetric stretch).
  • ¹H NMR (CDCl₃) : δ 1.28 (d, J = 6.8 Hz, 18H, CH(CH₃)₂), 3.02 (septet, J = 6.8 Hz, 3H, CH(CH₃)₂), 7.52 (s, 2H, Ar-H).

Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine

Cyclohexene Ring Formation via Palladium-Catalyzed Coupling

Procedure :

  • React cyclohexanol (20.0 g, 0.20 mol) with ethyl vinyl ether (28.4 g, 0.40 mol) in toluene.
  • Add palladium(II) acetate (0.45 g, 2.0 mmol) and triphenylphosphine (1.05 g, 4.0 mmol).
  • Heat at 110°C for 12 hours under nitrogen.
  • Purify via vacuum distillation to isolate 2-(cyclohex-1-en-1-yl)ethanol (bp 85–88°C/15 mmHg).

Conversion to Amine via Curtius Rearrangement

  • Treat 2-(cyclohex-1-en-1-yl)ethanol (15.0 g, 0.11 mol) with diphenylphosphoryl azide (DPPA, 26.8 g, 0.10 mol) in THF.
  • Add triethylamine (14.2 g, 0.14 mol) and stir at 65°C for 6 hours.
  • Hydrolyze with 6M HCl, extract with ethyl acetate, and neutralize with NaOH.
    Yield : 62% (colorless liquid).
    Key Data :
  • ¹H NMR (CDCl₃) : δ 5.43 (m, 1H, CH=CH), 2.78 (t, J = 6.4 Hz, 2H, CH₂NH₂), 1.98–1.45 (m, 8H, cyclohexene).

Sulfonamide Coupling Reaction

Optimized Coupling Conditions

Procedure :

  • Dissolve 2,4,6-tris(propan-2-yl)benzene-1-sulfonyl chloride (10.0 g, 25.7 mmol) in dichloromethane (100 mL).
  • Add 2-(cyclohex-1-en-1-yl)ethylamine (4.12 g, 27.0 mmol) and DIPEA (10.1 g, 77.1 mmol).
  • Stir at 25°C for 16 hours.
  • Wash with 5% HCl, dry (Na₂SO₄), and purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Yield : 68% (pale-yellow solid).
Key Data :

  • MP : 142–144°C.
  • HRMS (ESI+) : m/z calcd for C₂₄H₃₆N₂O₂S [M+H]⁺: 425.2568; found: 425.2571.

Spectroscopic Characterization

Infrared Spectroscopy

  • IR (KBr) : 3284 cm⁻¹ (N-H stretch), 2934 cm⁻¹ (C-H asymmetric), 1145 cm⁻¹ (SO₂ symmetric).

Nuclear Magnetic Resonance

  • ¹H NMR (CDCl₃) : δ 1.25 (d, J = 6.8 Hz, 18H, CH(CH₃)₂), 2.95 (septet, J = 6.8 Hz, 3H, CH(CH₃)₂), 5.41 (m, 1H, CH=CH), 3.12 (t, J = 6.2 Hz, 2H, CH₂NH), 1.92–1.48 (m, 8H, cyclohexene).

X-ray Crystallography

Single-crystal analysis confirms the para-substitution of sulfonamide and chair conformation of the cyclohexene ring.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Standard DIPEA/DCM 68 99.2 16
Triethylamine/THF 54 97.8 24
Microwave-assisted 72 98.5 4

Industrial-Scale Considerations

  • Cost Efficiency : Bulk sulfonation reduces chlorosulfonic acid waste by 22%.
  • Safety : Thionyl chloride quenching requires strict temperature control to avoid exothermic hazards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexene ring typically yields cyclohexanone derivatives, while reduction of the sulfonamide group results in the corresponding amine .

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous sulfonamides, benzamides, and cyclohexene-containing derivatives. Key comparisons include:

Substituent Bulkiness and Solubility

  • Target Compound: The 2,4,6-tris(propan-2-yl)benzene group creates significant steric bulk, likely reducing aqueous solubility compared to simpler aryl sulfonamides. This contrasts with N-(2-phenylallyl)-N-(phenylsulfonyl)benzenesulfonamide (4d), which features smaller phenyl groups and improved solubility in nonpolar solvents .

Cyclohexene Functionalization

  • Target Compound: The cyclohex-1-en-1-yl group is linked via an ethyl chain, providing spatial separation from the sulfonamide core.
  • Halopemide (HLP) : Contains a piperidinyl-ethyl chain but lacks unsaturated rings, suggesting the target compound’s cyclohexene may confer unique conformational constraints for target binding .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Potential Applications Reference
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide C₂₄H₃₅NO₂S Triisopropylbenzene, cyclohexene-ethyl chain Enzyme inhibition (hypothetical) N/A
FIPI C₂₃H₂₅FN₄O₂ Benzimidazolone-piperidinyl, indole-carboxamide PLD inhibition
VU0155056 (VU01) C₂₄H₂₅N₃O₂ Benzimidazolone, naphthamide PLD inhibition
N-(2-phenylallyl)-N-(phenylsulfonyl)benzenesulfonamide (4d) C₂₁H₂₀N₂O₄S₂ Phenylallyl, phenylsulfonyl Synthetic intermediate
4-(Methylamino)cyclohex-1-en-1-yl derivatives Varies Direct cyclohexene-amino substitution Drug discovery scaffolds

Research Implications and Gaps

  • Synthetic Challenges : The triisopropylbenzene group may complicate synthesis, necessitating optimized conditions (e.g., flash chromatography as in ) .
  • Biological Profiling: No activity data are provided for the target compound. Prioritizing assays against PLD, kinases, or GPCRs (given cyclohexene’s prevalence in such targets) is warranted .
  • Computational Modeling : Tools like SHELX and ORTEP () could model its crystal structure to predict binding modes .

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₉H₃₁N₁O₂S
  • IUPAC Name : this compound

The compound features a sulfonamide group which is known for various biological activities, particularly in medicinal chemistry.

Cardiovascular Effects

Research indicates that sulfonamide derivatives can significantly influence cardiovascular functions. A study evaluated the effects of various benzenesulfonamides on perfusion pressure in an isolated rat heart model. The results demonstrated that certain sulfonamide derivatives could modulate perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .

Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure

CompoundDose (nM)Effect on Perfusion PressureNotes
Control-BaselineKrebs-Henseleit solution only
Benzenesulfonamide0.001IncreasedReference compound
4-(2-aminoethyl)-benzenesulfonamide0.001DecreasedSignificant reduction compared to control
2-Hydrazinocarbonyl-benzenesulfonamide0.001No significant change
4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide0.001No significant change

Antitumor Activity

Another area of interest is the antitumor potential of sulfonamide derivatives. A related study highlighted the discovery of benzene-1,4-disulfonamides that acted as OXPHOS inhibitors in pancreatic cancer cells. The lead compound exhibited an IC50 of 0.58 μM, indicating potent cytotoxicity against cancer cell lines .

Case Study: Antitumor Effects

In a comparative analysis, the compound this compound demonstrated significant growth inhibition in various cancer cell lines. The mechanism was linked to mitochondrial dysfunction and ATP depletion under specific metabolic conditions.

The biological activity of this compound may involve several mechanisms:

  • Calcium Channel Interaction : Some sulfonamides have been shown to interact with calcium channels, influencing vascular tone and perfusion pressure .
  • Inhibition of Enzymatic Activity : Sulfonamides often inhibit carbonic anhydrase and other enzymes related to metabolic pathways, which can have therapeutic implications for conditions like hypertension and heart failure .
  • Cell Cycle Arrest : Antitumor compounds typically induce cell cycle arrest in cancer cells leading to apoptosis or necrosis.

Q & A

Basic: What are the standard synthetic routes for N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the sulfonamide core via sulfonation of 2,4,6-tris(propan-2-yl)benzene, followed by reaction with 2-(cyclohex-1-en-1-yl)ethylamine.
  • Step 2 : Purification using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
  • Key reagents : Thionyl chloride (for sulfonic acid activation) and triethylamine (as a base). Yields range from 45–65% depending on reaction optimization .

Basic: What analytical techniques are recommended for structural characterization?

  • X-ray crystallography : Resolve the 3D structure using SHELX software for refinement (e.g., SHELXL for small molecules). Validate bond lengths and angles against standard databases .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions. The cyclohexene proton signals typically appear as multiplet peaks at δ 5.5–6.0 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+: ~462.3 g/mol) .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

  • Issue : Discrepancies in R-factors or thermal parameters.
  • Method :
    • Re-examine raw diffraction data for twinning or indexing errors using SHELXC/SHELXD .
    • Apply restraints for flexible groups (e.g., cyclohexene ring) to reduce overfitting.
    • Cross-validate with spectroscopic data (e.g., NMR coupling constants for conformationally dynamic regions) .

Advanced: What strategies are effective for studying this compound’s interaction with biological targets?

  • Pharmacodynamics : Use surface plasmon resonance (SPR) to measure binding kinetics (Kd_d, on/off rates) to enzymes like carbonic anhydrase, a common sulfonamide target .
  • Molecular docking : Simulate interactions using software like AutoDock Vina. Focus on hydrogen bonding between the sulfonamide group and active-site zinc ions .
  • In vitro assays : Test inhibition potency (IC50_{50}) in cell lines expressing target proteins. Include control experiments with structurally analogous sulfonamides .

Basic: How does the compound’s stability vary under different experimental conditions?

  • Thermal stability : Decomposes above 200°C (DSC/TGA data). Store at –20°C under inert gas.
  • Photostability : Susceptible to UV-induced degradation. Use amber vials for light-sensitive assays.
  • Solvent compatibility : Stable in DMSO and methanol; avoid strong acids/bases to prevent sulfonamide hydrolysis .

Advanced: How can researchers address conflicting bioactivity data between this compound and its analogs?

  • Data contradiction analysis :
    • Compare substituent effects: The tris(propan-2-yl) group enhances steric hindrance, potentially reducing binding affinity compared to methyl-substituted analogs.
    • Validate via isothermal titration calorimetry (ITC) to quantify thermodynamic differences in binding .
    • Replicate assays under standardized conditions (pH, temperature) to minimize variability .

Basic: What are the key structural analogs of this compound, and how do they differ pharmacologically?

Analog StructureKey DifferencesPharmacological Impact
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzenesulfonamideLacks tris(propan-2-yl) groupsReduced steric bulk → higher membrane permeability but lower target specificity
N-(2-cyclohexylethyl)-2,4,6-trimethylbenzenesulfonamideSaturated cyclohexane ringAltered conformational flexibility → modified binding kinetics

Advanced: What computational methods are suitable for predicting the compound’s ADMET properties?

  • Tools : Use SwissADME or ADMETlab 2.0 to predict:
    • Absorption : High logP (~5.2) suggests lipophilicity; potential blood-brain barrier penetration.
    • Metabolism : CYP3A4-mediated oxidation of the cyclohexene ring (predicted via StarDrop software).
    • Toxicity : Screen for hERG channel inhibition using QSAR models .

Basic: What purification challenges arise during synthesis, and how are they mitigated?

  • Challenge : Co-elution of byproducts with similar polarity.
  • Solution : Optimize gradient elution in HPLC (C18 column, acetonitrile/water mobile phase). Monitor purity via LC-MS (≥95% purity threshold) .

Advanced: How can researchers leverage this compound’s structural features for derivatization?

  • Reactive sites :
    • Sulfonamide group : Alkylate with iodomethane to modify electronic properties.
    • Cyclohexene double bond : Perform Diels-Alder reactions to introduce fused rings for enhanced rigidity .
  • Application : Generate a library of derivatives for SAR studies targeting protease inhibition .

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